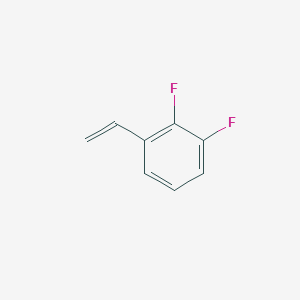
2,3-Difluorostyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluorostyrene is a chemical compound with the molecular formula C8H6F2 . It is a type of difluorostyrene, a class of organic compounds that contain a styrene substituted with two fluorine atoms .
Synthesis Analysis
There are several methods to synthesize this compound. One method involves the addition of KF to 2’,2’-difluorostyrenes in the presence of crown ether . Another method involves the Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes . This new route has numerous advantages over the previous one including enhanced scope, higher yields, ease of purification, and significant reduction of the amount of desilylated side-products .Molecular Structure Analysis
The molecular structure of this compound consists of a styrene core with two fluorine atoms attached . The molecular weight is 140.13 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in three-component difunctionalization reactions . These reactions could be categorized into four types: (1) involving an α-fluoroalkylated carbanion, (2) involving an α-fluoroalkylated carbon–metal species, (3) involving an α-fluoroalkylated radical, and (4) involving an α-fluoroalkylated carbocation .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at 2-8°C .科学的研究の応用
Intramolecular Cyclizations and Synthesis
2,3-Difluorostyrene derivatives have shown significant utility in intramolecular cyclizations to synthesize various compounds. For instance, β,β-Difluorostyrenes bearing oxygen or sulfur nucleophiles linked to the ortho carbon undergo intramolecular substitution under basic conditions, forming 3-fluoroisochromenes and 3-fluoroisothiochromenes in high yields (Wada et al., 2001). Similarly, o-Cyano-beta,beta-difluorostyrenes react with organolithiums, resulting in 3-fluoroisoquinolines, while beta,beta-difluoro-o-isocyanostyrenes with organomagnesiums or -lithiums lead to 3-fluoroquinolines (Ichikawa et al., 2003).
α-Fluoroalkenylation of Arenes
This compound is utilized in α-fluoroalkenylation of arenes, a process catalyzed by cobalt(III) under mild and redox-neutral conditions. This method offers an efficient way to access various 1,2-diaryl-substituted monofluoroalkenes with excellent Z selectivity (Kong et al., 2016).
Synthesis of Fluorinated Heterocyclic Systems
β,β-Difluorostyrenes with tosylamido or hydroxy groups at the o-position have been shown to undergo intramolecular substitution, leading to 2-fluorinated heterocyclic systems, such as indoles, benzo[b]furans, and benzo[b]thiophenes (Ichikawa et al., 1997).
Electrochemical Studies
This compound derivatives have been studied in electrochemical contexts. For example, 2,2′-diacetyl-9,9′-spirobifluorene, a derivative, shows multiple reduction peaks in voltammetric experiments, indicating complex redox behavior relevant to the field of electrochemistry (Mattiello & Rampazzo, 1997).
Defluorination Syntheses
The fluoride ion-catalyzed 1,2-desilylative defluorination method has been used to synthesize 1-substituted 2,2-difluorostyrenes, demonstrating its potential in organic synthesis (Nakamura & Uneyama, 2007).
Base Doping in Polyfluorenes
This compound derivatives have been instrumental in the development of well-defined poly(2,7-fluorene) derivatives, with applications in photoluminescence and base doping, showing promise for use in light-emitting diodes and other electrooptical devices (Ranger et al., 1997).
作用機序
Target of Action
2,3-Difluorostyrene is a building block for the synthesis of a broad spectrum of organofluorine compounds . It is used in radical reactions, including addition of a radical species to a double bond or one-electron reduction of the difluoroalkene fragment .
Mode of Action
The compound undergoes radical functionalization, which includes processes such as the addition of a radical species to a double bond or one-electron reduction of the difluoroalkene fragment . The reaction mechanism includes simultaneously two photoredox cycles, reduction of geminal difluorostyrene and regeneration of active Pd(0) species participating in the insertion of a carbon dioxide molecule . Formalistically, geminal difluorostyrene acts here as a synthetic equivalent of carbanion .
Biochemical Pathways
It is known that the compound is involved in radical reactions, which are fundamental to many biochemical processes .
Result of Action
The primary result of this compound’s action is the synthesis of a broad spectrum of organofluorine compounds . These compounds have diverse applications, including in the design of potential drugs and agrochemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as some reactions involving this compound are initiated by visible light . Additionally, the presence of other chemical species in the environment can influence the compound’s reactivity and the outcomes of its reactions .
Safety and Hazards
2,3-Difluorostyrene is classified as a hazardous substance. It has a GHS02 signal word, indicating that it is a warning hazard . The hazard statements include H226, and the precautionary statements include P260, P271, and P280 . It is highly flammable and may emit toxic fumes of carbon monoxide (CO) when combusted .
将来の方向性
The future directions for 2,3-Difluorostyrene involve its potential applications in various fields. For instance, it can be used in the synthesis of other fluorinated compounds . Additionally, it can be used in the preparation of silylated 2,2-difluorostyrene derivatives . The ongoing research in this area suggests that there will be more applications for this compound in the future .
特性
IUPAC Name |
1-ethenyl-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVROHYVJFZYNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

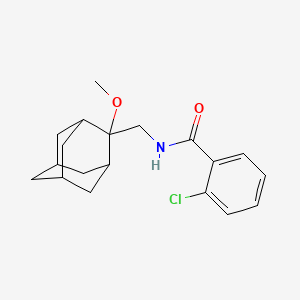
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2865394.png)
![4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid](/img/structure/B2865395.png)
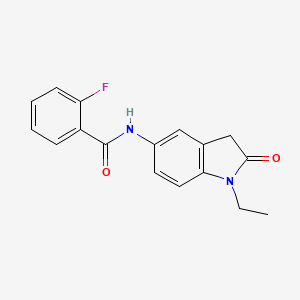
![4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2865401.png)
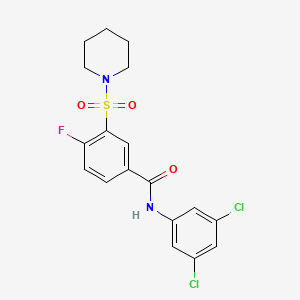
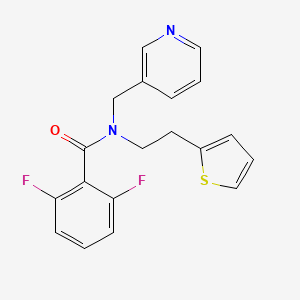
![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)
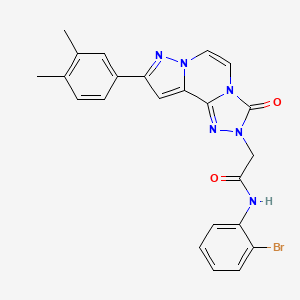
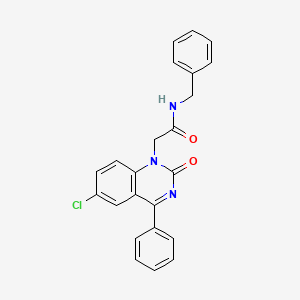
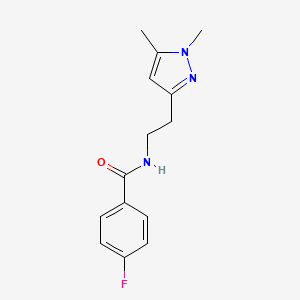

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)